Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 5-Chloro-2-Tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your reaction conditions, improve yield, and ensure the desired product purity.
I. Understanding the Core Synthesis: Intramolecular Friedel-Crafts Acylation
The most common route to 5-Chloro-2-Tetralone and its derivatives is through an intramolecular Friedel-Crafts acylation of a substituted 4-arylbutyric acid.[1][2] This reaction involves the cyclization of the butyric acid side chain onto the aromatic ring, catalyzed by a strong acid, typically a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA).[3]
The general mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich aromatic ring to form the six-membered ketone ring of the tetralone structure.
Generalized Reaction Scheme:
Starting Material: 4-(3-Chlorophenyl)butyric acid
Catalyst: Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA)
Product: 5-Chloro-2-Tetralone (major) and 7-Chloro-2-Tetralone (minor isomer)
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 5-Chloro-2-Tetralone. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.
FAQ 1: My reaction is producing a significant amount of an isomeric impurity. How can I identify it and improve the regioselectivity for the desired 5-chloro isomer?
A1: Identifying the Isomeric Impurity and Enhancing Regioselectivity
The most common isomeric impurity in this synthesis is 7-Chloro-2-Tetralone . Its formation is a direct consequence of the directing effects of the chlorine substituent on the aromatic ring during the intramolecular Friedel-Crafts acylation.
The Underlying Chemistry: Ortho, Para vs. Meta Direction
The chlorine atom is an ortho, para-directing deactivator. This means that while it withdraws electron density from the ring, making it less reactive, it directs incoming electrophiles to the positions ortho and para to itself. In the case of 4-(3-chlorophenyl)butyric acid, the positions available for cyclization are ortho (C2 and C4) and para (C6) to the chlorine atom.
The ratio of these two products is influenced by both electronic and steric factors.
Troubleshooting Strategies to Improve Regioselectivity:
-
Catalyst Choice: The choice of catalyst can significantly influence the isomer ratio.
-
Lewis Acids (e.g., AlCl₃): Often lead to a mixture of isomers due to their high reactivity.
-
Brønsted Acids (e.g., Polyphosphoric Acid - PPA, Methanesulfonic Acid - MSA): Can sometimes offer better regioselectivity. PPA, in particular, is a classic reagent for such cyclizations.[3] Experimenting with different Brønsted acids may lead to an improved ratio of the 5-chloro isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, which may be the desired 5-chloro isomer. Start with the literature-reported temperature and then systematically decrease it in increments of 5-10°C.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. While many Friedel-Crafts acylations are run neat or in non-polar solvents like carbon disulfide or dichloromethane, exploring alternative solvents could be beneficial.
Analytical Identification of Isomers:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying the 5-chloro and 7-chloro isomers.[4][5] Developing a robust HPLC method with a suitable column (e.g., C18) and mobile phase gradient will be crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the two isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of MS, providing definitive confirmation of the molecular weight of each isomer.[4]
| Analytical Technique | Purpose | Key Considerations |
| HPLC | Separation and Quantification | C18 column, Acetonitrile/Water gradient |
| ¹H NMR | Structural Elucidation | Aromatic proton shifts and coupling |
| LC-MS | Confirmation of Molecular Weight | ESI positive mode, monitor for [M+H]⁺ |
FAQ 2: My reaction yield is low, and I'm observing the formation of dark, tarry byproducts. What is causing this, and how can I prevent it?
A2: Addressing Low Yields and Tar Formation
Low yields and the formation of tar-like substances are common issues in Friedel-Crafts reactions, often stemming from the harsh reaction conditions.
Potential Causes:
-
Overheating: Excessive heat can lead to polymerization and decomposition of the starting material and product, resulting in the formation of intractable tars.
-
Excess Catalyst: Using too much Lewis acid catalyst can promote side reactions, including intermolecular acylation and polymerization.
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water can deactivate the catalyst and lead to the formation of acidic byproducts that promote charring.
-
Air Sensitivity: Some reaction intermediates may be sensitive to oxidation by atmospheric oxygen, especially at elevated temperatures.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Controlled Catalyst Addition: Add the Lewis acid catalyst portion-wise to the reaction mixture at a low temperature to manage the initial exotherm.
-
Optimized Reaction Temperature and Time: Carefully control the reaction temperature using an oil bath or a heating mantle with a temperature controller. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after the reaction is complete.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent oxidation.
-
Quenching Procedure: The workup is critical. The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[6][7] This hydrolyzes the aluminum chloride complex and helps to dissolve inorganic salts.
Workflow for Minimizing Tar Formation:
Workflow to minimize tar formation.
FAQ 3: I am struggling with the purification of 5-Chloro-2-Tetralone from the reaction mixture. What are the recommended purification methods?
A3: Effective Purification Strategies
Purifying 5-Chloro-2-Tetralone from isomeric impurities and other byproducts requires a systematic approach.
Recommended Purification Protocol:
-
Aqueous Workup: After quenching the reaction, perform a thorough aqueous workup. This typically involves:
-
Separating the organic layer.
-
Extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing the combined organic layers with water, a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted acid, and finally with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Column Chromatography: This is the most effective method for separating the 5-chloro and 7-chloro isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution is often necessary for good separation. Monitor the fractions by TLC.
-
Recrystallization: If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization can be an effective final purification step.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for tetralones include ethanol, methanol, or mixtures of hexane and ethyl acetate.
Troubleshooting Purification:
-
Co-eluting Impurities: If the isomers are difficult to separate by column chromatography, try using a different solvent system or a different type of stationary phase (e.g., alumina).
-
Oily Product: If the product is an oil and does not crystallize, it may be necessary to repeat the column chromatography with a shallower gradient to achieve better separation.
FAQ 4: Are there alternative synthetic routes to 5-Chloro-2-Tetralone that might avoid some of these side reactions?
A4: Exploring Alternative Synthetic Pathways
While intramolecular Friedel-Crafts acylation is the most direct route, other methods exist that may offer advantages in specific contexts.
-
Acylation-Cycloalkylation of an Alkene: A "cleaner" approach involves the reaction of a substituted phenylacetic acid with an alkene in the presence of trifluoroacetic anhydride (TFAA) and phosphoric acid.[8] This method avoids the use of harsh Lewis acids and chlorinated solvents.[8]
-
Ring-Closing Metathesis (RCM): For more complex substituted tetralones, RCM of a suitable diene precursor can be a powerful strategy, although it involves more synthetic steps.
-
Radical Cyclization Reactions: Certain radical-mediated cyclizations can also be employed to construct the tetralone core.[9]
The choice of an alternative route will depend on the availability of starting materials, the desired scale of the reaction, and the specific substitution patterns required.
III. Summary of Key Troubleshooting Points
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Isomeric Impurity (7-Chloro-2-Tetralone) | Electronic directing effects of the chlorine substituent. | Optimize catalyst (try Brønsted acids like PPA), lower reaction temperature. |
| Low Yield & Tar Formation | Overheating, excess catalyst, moisture. | Strict anhydrous conditions, controlled catalyst addition, optimized temperature, inert atmosphere. |
| Purification Difficulties | Similar polarity of isomers and byproducts. | Column chromatography with a gradient elution, followed by recrystallization. |
IV. Conclusion
The synthesis of 5-Chloro-2-Tetralone, while conceptually straightforward, presents several practical challenges that can impact yield and purity. By understanding the mechanistic basis of the common side reactions, particularly the formation of the 7-chloro isomer and tarry byproducts, researchers can implement targeted troubleshooting strategies. Careful control of reaction conditions, judicious choice of catalyst, and a systematic approach to purification are paramount to achieving a successful synthesis. This guide provides a foundation for addressing these challenges, enabling the efficient and reliable production of this important chemical intermediate.
V. References
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113–7117. [Link]
-
ResearchGate. (2025). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. [Link]
-
PubChem. 7-Chloro-2-tetralone. [Link]
-
Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]
-
Organic Chemistry Portal. Tetralone synthesis. [Link]
-
Organic Syntheses. α-TETRALONE. [Link]
-
Organic Syntheses. α-TETRALONE. [Link]
-
Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.
-
Google Patents. (2021). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
-
Eureka | Patsnap. (2021). Synthesis method of 5-methoxy-2-tetralone. [Link]
-
Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
-
Eureka | Patsnap. (2009). Preparation technique of 5-methoxy-2-tetralone. [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
-
National Center for Biotechnology Information. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols. [Link]
-
National Center for Biotechnology Information. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!. [Link]
-
Taylor & Francis Online. (2007). Alternative Route for the Synthesis of 6‐Methoxy‐5‐methyl‐α‐tetralone and 6‐Methoxy‐2,5‐dimethyl‐α‐tetralone. [Link]
-
MDPI. (2022). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. [Link]
-
National Center for Biotechnology Information. (2025). Tetralone Formation through Visible-Light-Driven Photocyclization of Aryl Sulfoxonium Ylides with Unactivated Alkenes. [Link]
-
Chemical Reviews. (2016). Dual Catalysis Strategies in Photochemical Synthesis. [Link]
-
U.S. Department of Energy. (2006). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
-
Chemical Papers. (2009). Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. [Link]
-
RSC Publishing. (2017). (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. [Link]
-
Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]
-
ResearchGate. (2017). (E)-Selective Friedel-Crafts Acylation of Alkynes to β-Chlorovinyl Ketones: Defying Isomerizations in Batch Reactions by Flow Chemistry Approaches. [Link]##
Welcome to the technical support center for the synthesis of 5-Chloro-2-Tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your reaction conditions, improve yield, and ensure the desired product purity.
I. Understanding the Core Synthesis: Intramolecular Friedel-Crafts Acylation
The most common route to 5-Chloro-2-Tetralone and its derivatives is through an intramolecular Friedel-Crafts acylation of a substituted 4-arylbutyric acid.[1][2] This reaction involves the cyclization of the butyric acid side chain onto the aromatic ring, catalyzed by a strong acid, typically a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA).[3]
The general mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich aromatic ring to form the six-membered ketone ring of the tetralone structure.
Generalized Reaction Scheme:
Starting Material: 4-(3-Chlorophenyl)butyric acid
Catalyst: Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA)
Product: 5-Chloro-2-Tetralone (major) and 7-Chloro-2-Tetralone (minor isomer)
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 5-Chloro-2-Tetralone. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.
FAQ 1: My reaction is producing a significant amount of an isomeric impurity. How can I identify it and improve the regioselectivity for the desired 5-chloro isomer?
A1: Identifying the Isomeric Impurity and Enhancing Regioselectivity
The most common isomeric impurity in this synthesis is 7-Chloro-2-Tetralone . Its formation is a direct consequence of the directing effects of the chlorine substituent on the aromatic ring during the intramolecular Friedel-Crafts acylation.
The Underlying Chemistry: Ortho, Para vs. Meta Direction
The chlorine atom is an ortho, para-directing deactivator. This means that while it withdraws electron density from the ring, making it less reactive, it directs incoming electrophiles to the positions ortho and para to itself. In the case of 4-(3-chlorophenyl)butyric acid, the positions available for cyclization are ortho (C2 and C4) and para (C6) to the chlorine atom.
The ratio of these two products is influenced by both electronic and steric factors.
Troubleshooting Strategies to Improve Regioselectivity:
-
Catalyst Choice: The choice of catalyst can significantly influence the isomer ratio.
-
Lewis Acids (e.g., AlCl₃): Often lead to a mixture of isomers due to their high reactivity.
-
Brønsted Acids (e.g., Polyphosphoric Acid - PPA, Methanesulfonic Acid - MSA): Can sometimes offer better regioselectivity. PPA, in particular, is a classic reagent for such cyclizations.[3] Experimenting with different Brønsted acids may lead to an improved ratio of the 5-chloro isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, which may be the desired 5-chloro isomer. Start with the literature-reported temperature and then systematically decrease it in increments of 5-10°C.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. While many Friedel-Crafts acylations are run neat or in non-polar solvents like carbon disulfide or dichloromethane, exploring alternative solvents could be beneficial.
Analytical Identification of Isomers:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating and quantifying the 5-chloro and 7-chloro isomers.[4][5] Developing a robust HPLC method with a suitable column (e.g., C18) and mobile phase gradient will be crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the two isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of MS, providing definitive confirmation of the molecular weight of each isomer.[4]
| Analytical Technique | Purpose | Key Considerations |
| HPLC | Separation and Quantification | C18 column, Acetonitrile/Water gradient |
| ¹H NMR | Structural Elucidation | Aromatic proton shifts and coupling |
| LC-MS | Confirmation of Molecular Weight | ESI positive mode, monitor for [M+H]⁺ |
FAQ 2: My reaction yield is low, and I'm observing the formation of dark, tarry byproducts. What is causing this, and how can I prevent it?
A2: Addressing Low Yields and Tar Formation
Low yields and the formation of tar-like substances are common issues in Friedel-Crafts reactions, often stemming from the harsh reaction conditions.
Potential Causes:
-
Overheating: Excessive heat can lead to polymerization and decomposition of the starting material and product, resulting in the formation of intractable tars.
-
Excess Catalyst: Using too much Lewis acid catalyst can promote side reactions, including intermolecular acylation and polymerization.
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water can deactivate the catalyst and lead to the formation of acidic byproducts that promote charring.
-
Air Sensitivity: Some reaction intermediates may be sensitive to oxidation by atmospheric oxygen, especially at elevated temperatures.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Controlled Catalyst Addition: Add the Lewis acid catalyst portion-wise to the reaction mixture at a low temperature to manage the initial exotherm.
-
Optimized Reaction Temperature and Time: Carefully control the reaction temperature using an oil bath or a heating mantle with a temperature controller. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after the reaction is complete.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent oxidation.
-
Quenching Procedure: The workup is critical. The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[6][7] This hydrolyzes the aluminum chloride complex and helps to dissolve inorganic salts.
Workflow for Minimizing Tar Formation:
Workflow to minimize tar formation.
FAQ 3: I am struggling with the purification of 5-Chloro-2-Tetralone from the reaction mixture. What are the recommended purification methods?
A3: Effective Purification Strategies
Purifying 5-Chloro-2-Tetralone from isomeric impurities and other byproducts requires a systematic approach.
Recommended Purification Protocol:
-
Aqueous Workup: After quenching the reaction, perform a thorough aqueous workup. This typically involves:
-
Separating the organic layer.
-
Extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing the combined organic layers with water, a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted acid, and finally with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Column Chromatography: This is the most effective method for separating the 5-chloro and 7-chloro isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution is often necessary for good separation. Monitor the fractions by TLC.
-
Recrystallization: If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization can be an effective final purification step.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for tetralones include ethanol, methanol, or mixtures of hexane and ethyl acetate.
Troubleshooting Purification:
-
Co-eluting Impurities: If the isomers are difficult to separate by column chromatography, try using a different solvent system or a different type of stationary phase (e.g., alumina).
-
Oily Product: If the product is an oil and does not crystallize, it may be necessary to repeat the column chromatography with a shallower gradient to achieve better separation.
FAQ 4: Are there alternative synthetic routes to 5-Chloro-2-Tetralone that might avoid some of these side reactions?
A4: Exploring Alternative Synthetic Pathways
While intramolecular Friedel-Crafts acylation is the most direct route, other methods exist that may offer advantages in specific contexts.
-
Acylation-Cycloalkylation of an Alkene: A "cleaner" approach involves the reaction of a substituted phenylacetic acid with an alkene in the presence of trifluoroacetic anhydride (TFAA) and phosphoric acid.[8] This method avoids the use of harsh Lewis acids and chlorinated solvents.[8]
-
Ring-Closing Metathesis (RCM): For more complex substituted tetralones, RCM of a suitable diene precursor can be a powerful strategy, although it involves more synthetic steps.
-
Radical Cyclization Reactions: Certain radical-mediated cyclizations can also be employed to construct the tetralone core.[9]
The choice of an alternative route will depend on the availability of starting materials, the desired scale of the reaction, and the specific substitution patterns required.
III. Summary of Key Troubleshooting Points
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Isomeric Impurity (7-Chloro-2-Tetralone) | Electronic directing effects of the chlorine substituent. | Optimize catalyst (try Brønsted acids like PPA), lower reaction temperature. |
| Low Yield & Tar Formation | Overheating, excess catalyst, moisture. | Strict anhydrous conditions, controlled catalyst addition, optimized temperature, inert atmosphere. |
| Purification Difficulties | Similar polarity of isomers and byproducts. | Column chromatography with a gradient elution, followed by recrystallization. |
IV. Conclusion
The synthesis of 5-Chloro-2-Tetralone, while conceptually straightforward, presents several practical challenges that can impact yield and purity. By understanding the mechanistic basis of the common side reactions, particularly the formation of the 7-chloro isomer and tarry byproducts, researchers can implement targeted troubleshooting strategies. Careful control of reaction conditions, judicious choice of catalyst, and a systematic approach to purification are paramount to achieving a successful synthesis. This guide provides a foundation for addressing these challenges, enabling the efficient and reliable production of this important chemical intermediate.
V. References
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113–7117. [Link]
-
ResearchGate. (2025). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. [Link]
-
PubChem. 7-Chloro-2-tetralone. [Link]
-
Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]
-
Organic Chemistry Portal. Tetralone synthesis. [Link]
-
Organic Syntheses. α-TETRALONE. [Link]
-
Organic Syntheses. α-TETRALONE. [Link]
-
Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.
-
Google Patents. (2021). CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
-
Eureka | Patsnap. (2021). Synthesis method of 5-methoxy-2-tetralone. [Link]
-
Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
-
Eureka | Patsnap. (2009). Preparation technique of 5-methoxy-2-tetralone. [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
-
National Center for Biotechnology Information. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols. [Link]
-
National Center for Biotechnology Information. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!. [Link]
-
Taylor & Francis Online. (2007). Alternative Route for the Synthesis of 6‐Methoxy‐5‐methyl‐α‐tetralone and 6‐Methoxy‐2,5‐dimethyl‐α‐tetralone. [Link]
-
MDPI. (2022). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. [Link]
-
National Center for Biotechnology Information. (2025). Tetralone Formation through Visible-Light-Driven Photocyclization of Aryl Sulfoxonium Ylides with Unactivated Alkenes. [Link]
-
Chemical Reviews. (2016). Dual Catalysis Strategies in Photochemical Synthesis. [Link]
-
U.S. Department of Energy. (2006). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
-
Chemical Papers. (2009). Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. [Link]
-
RSC Publishing. (2017). (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. [Link]
-
Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]
-
ResearchGate. (2017). (E)-Selective Friedel-Crafts Acylation of Alkynes to β-Chlorovinyl Ketones: Defying Isomerizations in Batch Reactions by Flow Chemistry Approaches. [Link]
Sources